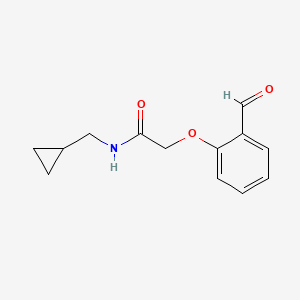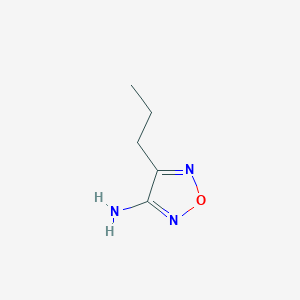
4-Propyl-1,2,5-oxadiazol-3-amine
Overview
Description
4-Propyl-1,2,5-oxadiazol-3-amine is a chemical compound with the CAS Number: 872188-99-3 . It has a molecular weight of 127.15 . The IUPAC name for this compound is 4-propyl-1,2,5-oxadiazol-3-amine . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by acylation of the amino group of oxadiazoles with some acid chlorides .Molecular Structure Analysis
The InChI code for 4-Propyl-1,2,5-oxadiazol-3-amine is 1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The reaction of 4-Bromophenylacetic acid and 3-nitrobenzoic acid with semicarbazide in the presence of phosphorus oxychloride followed by basification of the product with potassium hydroxide gives 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine .Physical And Chemical Properties Analysis
4-Propyl-1,2,5-oxadiazol-3-amine is a powder at room temperature . It has a melting point of 31-32 degrees Celsius .Scientific Research Applications
Synthesis of Oxadiazole Derivatives
4-Propyl-1,2,5-oxadiazol-3-amine is involved in the synthesis of various oxadiazole derivatives. Ramazani and Rezaei (2010) developed a method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, using a secondary amine, carboxylic acid, and aromatic aldehyde, which provides an alternative method to synthesize fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Production of Surface Active Agents
El-Sayed, Shaldom, and Al Mazrouee (2016) utilized 5-Pentadecyl-1,3,4-oxadiazol-2-amine as a key intermediate for synthesizing eco-friendly surface active agents with high solubility, good biodegradability, and antimicrobial activity (El-Sayed, Shaldom, & Al Mazrouee, 2016).
Electroluminescent Materials
Mochizuki, Hasui, Kawamoto, Shiono, Ikeda, Adachi, Taniguchi, and Shirota (2000) found that 1,3,4-oxadiazole derivatives with an amine and an alkyl tail are promising as novel electroluminescent materials, where the structure of the amine and alkyl tail significantly affects the phase structure of the derivatives (Mochizuki et al., 2000).
Peptidomimetic Building Blocks
Jakopin, Roškar, and Dolenc (2007) synthesized new 1,2,4-oxadiazole based compounds serving as potential peptidomimetic building blocks, which retain the chirality of starting amino acids and provide a mild synthetic route (Jakopin, Roškar, & Dolenc, 2007).
Anticancer Activity
Caneschi, Enes, de Mendonça, Fernandes, Miguel, Martins, le Hyaric, Pinho, Duarte, de Oliveira, Dos Santos, Lopes, Dittz, Silva, and Couri (2019) evaluated 1,2,4- and 1,3,4-oxadiazole derivatives for their anticancer activity, demonstrating significant results against various cancer cell lines (Caneschi et al., 2019).
Safety And Hazards
Future Directions
While specific future directions for 4-Propyl-1,2,5-oxadiazol-3-amine are not mentioned in the search results, it is known that oxadiazoles derivatives have a broad spectrum of biological activity and have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
properties
IUPAC Name |
4-propyl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-5(6)8-9-7-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMNMNWIWJSHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propyl-1,2,5-oxadiazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Furan-2-ylmethyl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1372531.png)

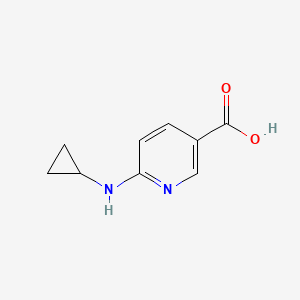

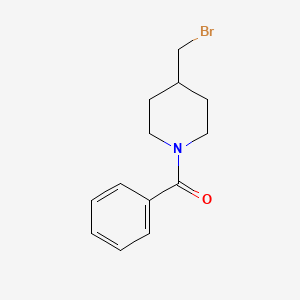
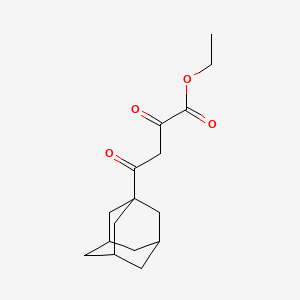




![3-{[(2-Methyl-1,3-benzoxazol-5-yl)amino]methyl}phenol](/img/structure/B1372549.png)
![{2-[(3-Bromophenyl)amino]ethyl}diethylamine](/img/structure/B1372551.png)
![4-{[(3-Fluorophenyl)amino]methyl}benzamide](/img/structure/B1372552.png)
